Cefditoren

Antimicrobial Susceptibility Respiratory Tract Infections Streptococcus pneumoniae

Differentiate your antimicrobial research with Cefditoren—a third-generation cephalosporin delivering unmatched in vitro potency against key respiratory pathogens. MIC90 of 0.5 μg/mL vs. S. pneumoniae (2- to 128-fold more active than comparators) and MIC90 ≤0.03 μg/mL vs. H. influenzae—the lowest among oral cephalosporins. The definitive benchmark for susceptibility testing, PK/PD modeling, and β-lactamase inhibitor screening. Available in research-grade purity with full analytical characterization.

Molecular Formula C19H18N6O5S3
Molecular Weight 506.6 g/mol
CAS No. 104145-95-1
Cat. No. B193786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefditoren
CAS104145-95-1
Synonyms5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2Z)​-​2-​(2-​amino-​4-​thiazolyl)​-​2-​(methoxyimino)​acetyl]​amino]​-​3-​[(1Z)​-​2-​(4-​methyl-​5-​thiazolyl)​ethenyl]​-​8-​oxo-​, (6R,​7R)​-
Molecular FormulaC19H18N6O5S3
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1
InChIKeyKMIPKYQIOVAHOP-YLGJWRNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble at levels equal to < 0.1 mg/mL.
4.41e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefditoren (CAS 104145-95-1): Third-Generation Oral Cephalosporin with Documented Antimicrobial Spectrum


Cefditoren, with CAS Registry Number 104145-95-1, is a broad-spectrum, third-generation cephalosporin antibiotic developed for oral administration. It is commonly formulated as the ester prodrug cefditoren pivoxil to enhance oral bioavailability. Chemically, it is a (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1]. Its mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Cefditoren has documented in vitro efficacy against a wide range of Gram-positive and Gram-negative pathogens, and it exhibits notable stability against many clinically important β-lactamase enzymes [2].

Why Cefditoren (CAS 104145-95-1) Cannot Be Assumed Interchangeable with Other Oral Cephalosporins


Direct substitution of cefditoren with other oral cephalosporins, such as cefaclor, cefdinir, or cefixime, cannot be assumed without risking compromised antimicrobial coverage or treatment failure. While they share a β-lactam core, significant quantitative differences exist in their in vitro potency against key respiratory pathogens, particularly Streptococcus pneumoniae and Haemophilus influenzae [1]. Furthermore, cefditoren demonstrates a distinct profile of β-lactamase stability, with markedly greater resistance to hydrolysis by common enzymes compared to agents like cefprozil and loracarbef [2]. These variations in MIC distributions and enzyme susceptibility directly impact the likelihood of achieving pharmacokinetic/pharmacodynamic targets and clinical success, making compound-specific evaluation essential for procurement decisions in research and therapeutic development.

Quantitative Differentiation of Cefditoren (CAS 104145-95-1) Against Key Comparators: A Technical Selection Guide


Cefditoren Exhibits 2- to 128-Fold Superior Potency Over Oral Cephalosporins Against S. pneumoniae

Cefditoren demonstrates significantly higher potency against Streptococcus pneumoniae, including penicillin-non-susceptible strains, compared to a wide range of marketed oral cephalosporins. In a head-to-head evaluation against 312 S. pneumoniae isolates, cefditoren was 4- to 128-fold more active than comparison β-lactams [1]. A large multi-country Asian study confirmed these findings, showing cefditoren MIC90 values for S. pneumoniae were 2- to 32-fold lower than those of other tested cephalosporins [2]. A review of international studies concluded that cefditoren's activity (MIC90 = 0.5 μg/mL) was superior to all marketed oral cephalosporins and at least equal to amoxicillin with or without clavulanate [3].

Antimicrobial Susceptibility Respiratory Tract Infections Streptococcus pneumoniae

Cefditoren Demonstrates Unmatched Activity Against H. influenzae, Irrespective of β-Lactamase Production

Against Haemophilus influenzae, a major cause of acute exacerbations of chronic bronchitis, cefditoren consistently shows the lowest MIC90 values among oral cephalosporins. A 2002 study of 160 isolates found cefditoren had an MIC90 of ≤0.016 mg/L, the lowest compared to six other cephalosporins, with activity unaffected by β-lactamase production [1]. A 2009 update confirmed cefditoren was the most active oral cephem tested, with an MIC90 of ≤0.03 μg/mL and >99% activity against both β-lactamase-positive and -negative isolates [2]. A Japanese PK/PD study further quantified this, showing cefditoren's MIC90 (0.25 μg/mL) was two-fold lower than the next most potent agent, cefteram (0.5 μg/mL), leading to a predicted clinical efficacy rate of 100% [3].

Antimicrobial Susceptibility Haemophilus influenzae β-Lactamase Stability

Cefditoren Exhibits Significantly Enhanced β-Lactamase Stability Versus Key Oral Comparators

The stability of cefditoren against bacterial β-lactamases is a critical differentiator. Spectrophotometric hydrolysis assays demonstrated that cefditoren is significantly more resistant to hydrolysis by a panel of β-lactamases than the oral cephalosporin cefprozil, the carbacephem loracarbef, and penicillin [1]. A 1995 study on H. influenzae further showed that cefditoren was very stable against β-lactamase from this species [2]. This molecular stability is a key factor underpinning its low MICs against β-lactamase-producing H. influenzae and M. catarrhalis.

β-Lactamase Stability Drug Resistance Cephalosporin Differentiation

Cefditoren Demonstrates Rapid Bactericidal Kinetics Against S. pneumoniae at Low Multiples of MIC

Beyond static MIC values, the rate of bacterial killing is a crucial pharmacodynamic parameter. Time-kill studies demonstrate that cefditoren achieves rapid and extensive killing at low drug concentrations. Against 12 diverse strains of S. pneumoniae, cefditoren at just 2 × MIC achieved 99% bacterial killing within 12 hours and 99.9% killing within 24 hours [1]. Other cephalosporins required higher concentrations to achieve similar kill kinetics [1]. This indicates that cefditoren not only has a lower MIC but also kills more effectively at multiples of that lower MIC, a dual advantage in vivo.

Time-Kill Kinetics Bactericidal Activity Streptococcus pneumoniae

Cefditoren Demonstrates a Low Propensity to Select for Resistant Mutants Compared to Cefuroxime and Azithromycin

The ability of an antibiotic to avoid selecting for resistant subpopulations is a critical long-term advantage. Multistep resistance selection studies showed that after 50 serial passages in the presence of sub-inhibitory drug concentrations, cefditoren did not select for resistant mutants in any of 12 tested S. pneumoniae strains (four penicillin-susceptible, four intermediate, and four resistant) [1]. In contrast, cefuroxime selected for resistant mutants in two strains, and azithromycin selected for mutants in nine strains under the same conditions [1]. Single-step mutation frequency studies further confirmed that cefditoren had the lowest rate of spontaneous mutant selection compared with other tested drugs [1].

Resistance Development Mutant Selection Pneumococci

Cefditoren (CAS 104145-95-1): Evidence-Based Application Scenarios for Research and Development


In Vitro Susceptibility Studies and Surveillance of S. pneumoniae and H. influenzae

Given its demonstrated superior potency against S. pneumoniae (MIC90 = 0.5 μg/mL, 2- to 128-fold more active than comparators) and H. influenzae (MIC90 ≤0.03 μg/mL, the lowest among oral cephalosporins) [1], cefditoren serves as an ideal benchmark or comparator agent in antimicrobial susceptibility testing and epidemiological surveillance studies. Its inclusion in panels designed to assess resistance trends among respiratory pathogens provides a high-sensitivity detection tool for shifts in cephalosporin susceptibility . Furthermore, its robust activity against both β-lactamase-positive and -negative strains makes it a valuable positive control in assays evaluating β-lactamase inhibitors.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral β-Lactams

The compound's well-characterized PK profile (Cmax 2.8-4.6 μg/mL with 200-400 mg doses, T1/2 1.5-2 hours, plasma concentration >1 μg/mL for 4-6 hours) [1] combined with its low MIC values makes it a model compound for PK/PD studies. Its time-dependent killing and low mutant selection frequency allow researchers to use cefditoren to establish PK/PD targets and validate infection models, particularly in murine pneumonia or thigh infection models, where achieving specific fT>MIC thresholds is critical .

Comparative Efficacy Studies in Urinary Tract Infection (UTI) Models

Cefditoren's high in vitro activity against common uropathogens, with an MIC50/MIC90 of 0.25/0.5 mg/L against 563 Enterobacteriaceae isolates from UTIs, supports its use as a research tool in urinary tract infection models [1]. It represents a potent oral alternative for use in studies exploring treatment options for multi-drug resistant uropathogens or for comparing the efficacy of oral vs. parenteral cephalosporins in ascending UTI models. Its low MIC against non-ESBL-producing E. coli, P. mirabilis, and Klebsiella spp. [1] makes it a relevant comparator for novel oral agents targeting these infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefditoren

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.